molecular formula C30H41N5O9 B12324920 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-OH.CH3CO2H

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-OH.CH3CO2H

Cat. No.: B12324920
M. Wt: 615.7 g/mol
InChI Key: BAPJLGTVLSUVBN-UHFFFAOYSA-N
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Description

Leucine Enkephalin Acetate Salt is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It is a normal component of central and peripheral tissues and is distributed in the brains of many animals, including humans. This compound functions as an endogenous opioid neurotransmitter/neuromodulator and is localized in brain parallels and δ receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine Enkephalin Acetate Salt can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of Leucine Enkephalin Acetate Salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Leucine Enkephalin Acetate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucine Enkephalin Acetate Salt is unique due to its specific amino acid sequence and its role as an endogenous opioid neurotransmitter. Its ability to act on both μ- and δ-opioid receptors distinguishes it from other opioid peptides that may have more selective receptor affinities .

Properties

Molecular Formula

C30H41N5O9

Molecular Weight

615.7 g/mol

IUPAC Name

acetic acid;2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4)

InChI Key

BAPJLGTVLSUVBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

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